3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
3-(pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-7-15-9(4-1)12-13-10(15)8-14-6-3-5-11-14/h3,5-6H,1-2,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAJFRZARNXSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CN3C=CC=N3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized triazole derivatives, while substitution reactions could produce a wide range of substituted pyrazole-triazole compounds .
Scientific Research Applications
Research indicates that compounds similar to 3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibit diverse biological activities. Notably:
- Antimicrobial Activity : Derivatives have shown effectiveness against various pathogens.
- Antitumor Properties : Some analogues have demonstrated potential in inhibiting tumor growth.
- Receptor Modulation : The compound may act as a modulator for specific receptors such as P2X7 and others involved in inflammatory responses.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Techniques such as microwave-assisted synthesis are employed to improve yields and reduce reaction times. The following table summarizes common synthetic methods:
| Method | Description |
|---|---|
| Microwave-Assisted Synthesis | Enhances yield and reduces reaction time |
| Multi-Step Synthesis | Involves several chemical transformations to achieve final product |
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of a derivative of this compound. The results indicated significant inhibition of cancer cell proliferation in vitro. Further modifications were suggested to enhance selectivity towards cancer cells.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed a promising spectrum of activity with lower minimum inhibitory concentrations compared to standard antibiotics.
Interaction Studies
Interaction studies have been conducted to assess the binding affinity of this compound to various biological targets. Techniques such as molecular docking and surface plasmon resonance (SPR) provide insights into how structural modifications can influence biological outcomes.
Mechanism of Action
The mechanism of action of 3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Dapiprazole (3-[2-[4-(2-Methylphenyl)-1-piperazinyl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridine HCl)
- Structural Differences : Dapiprazole substitutes the pyrazole-methyl group with a piperazinyl-ethyl chain linked to a 2-methylphenyl group .
- Pharmacological Profile: Adrenolytic Activity: Potent α-adrenergic blockade, reducing intraocular pressure (IOP) in rabbits via topical application . Antipsychotic Potential: Inhibits amphetamine toxicity and withdrawal syndromes but lacks classical neuroleptic dopaminergic activity .
- Key Applications : Investigated for glaucoma (angle-closure type) and psychotic disorders like schizophrenia .
3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
- Structural Differences : Substituted with a lipophilic 3,4-dichlorophenyl group instead of pyrazole-methyl .
- Pharmacological Implications: Increased lipophilicity may enhance blood-brain barrier penetration, favoring CNS-targeted applications.
Comparative Analysis Table
Research Findings and Mechanistic Insights
- Dapiprazole’s Dual Ocular Effects : Topical application induces miosis (pupil constriction) and IOP reduction in rabbits, with prolonged action via contact lenses . This contrasts with the pyrazole-methyl analog, which may lack the piperazine-driven adrenergic blockade critical for these effects.
- Structural-Activity Relationships (SAR): Piperazine vs. Pyrazole: Piperazine derivatives (e.g., dapiprazole) exhibit stronger adrenolytic activity due to amine-mediated receptor interactions, whereas pyrazole substituents may favor alternative targets like GABAergic or serotonergic systems. Aromatic vs.
Biological Activity
3-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that combines the structural features of pyrazole and triazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N6. Its unique bicyclic structure contributes to its reactivity and biological properties. The presence of multiple nitrogen atoms enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N6 |
| CAS Number | 1172079-91-2 |
| Molecular Weight | 230.27 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate broad-spectrum activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds range from 2.50 to 20 µg/mL against different bacterial strains .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. A study highlighted that structural modifications could enhance its ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation . The compound's ability to modulate specific molecular targets contributes to its therapeutic efficacy.
The mechanism of action involves interaction with enzymes or receptors relevant to disease pathways. For example, the compound may inhibit the activity of DNA gyrase B, an enzyme critical for bacterial DNA replication, which has implications for antibiotic development .
Case Studies
- Antiviral Activity : A series of compounds related to this compound were synthesized and tested for their antiviral properties against H5N1 and SARS-CoV-2 viruses. Some derivatives exhibited higher activity compared to standard antiviral agents .
- Anticancer Studies : In vitro studies demonstrated that certain derivatives could effectively inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring significantly influenced biological activity .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and its derivatives to enhance biological activity while minimizing toxicity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.
Summary of Key Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Broad-spectrum efficacy with MIC values from 2.50 to 20 µg/mL |
| Antitumor Mechanism | Inhibition of tubulin polymerization |
| Antiviral Potential | Effective against H5N1 and SARS-CoV-2 |
| Synthesis Techniques | Microwave-assisted methods enhance yield |
Q & A
Q. What are the common synthetic routes for preparing triazolopyridine derivatives like 3-((1H-pyrazol-1-yl)methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine?
- Methodological Answer : Triazolopyridine derivatives are typically synthesized via cyclization reactions. Key methods include:
- Amide Coupling : Reacting [1,2,4]triazolo[4,3-a]pyridin-3-amine with appropriate electrophiles (e.g., pyrazole-containing aldehydes) under reflux conditions .
- Oxidative Cyclization : Using hypervalent iodine reagents (e.g., iodobenzene diacetate) to oxidize hydrazones derived from pyrazole-carbaldehydes and pyridylhydrazines .
- Copper-Catalyzed Reactions : For triazole ring formation, though specific conditions (e.g., solvent, temperature) vary depending on substituents .
Example: A 90% yield was achieved for a triazolopyridine derivative via iodine(III)-mediated oxidation in dichloromethane at room temperature .
Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substitution patterns and verifying cyclization. For example, δ 2.28 ppm (s, 3H) in 4b confirmed a methyl group on a p-tolyl substituent .
- IR Spectroscopy : Identifies functional groups (e.g., absence of -NH stretch post-cyclization) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 352.11 [M+1]+ for compound 4b) .
- Single-Crystal X-ray Diffraction : Resolves ambiguities in regiochemistry, as seen in herbicidal triazolopyridine derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of triazolopyridine derivatives?
- Methodological Answer :
- Molecular Docking : Predicts binding affinities to biological targets (e.g., tyrosine kinase receptors). For example, alkylthio-substituted derivatives showed high antifungal potential via docking studies .
- 3D-QSAR Models : Establish structure-activity relationships (SAR). Comparative Molecular Field Analysis (CoMFA) identified bulky substituents at the 3-position as critical for herbicidal activity against dicotyledons .
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Compare activity at standardized dosages. For instance, herbicidal activity varied from 50% inhibition at 37.5 g/ha to safety in crops at 150 g/ha .
- Target-Specific Assays : Test compounds against isolated enzymes (e.g., tankyrase inhibition assays) to decouple off-target effects .
- Meta-Analysis : Cross-reference SAR trends. Pyrazole-linked triazolopyridines showed antimicrobial activity via π-π interactions with bacterial enzymes, while herbicidal activity relied on steric bulk .
Q. How does substituent variation at the pyrazole or triazole moieties affect bioactivity?
- Methodological Answer :
- Pyrazole Substitutions :
| Substituent | Activity Trend | Example |
|---|---|---|
| 3,5-Dimethyl | Enhanced antifungal activity | 84% inhibition in docking |
| 4-Bromophenyl | Increased lipophilicity (logP ↑) | Improved antibacterial activity (MIC 4 µg/mL) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
